1-(2-Phenylethyl)guanidine
Overview
Description
1-(2-Phenylethyl)guanidine is an organic compound with the molecular formula C9H13N3. It is a derivative of guanidine, characterized by the presence of a phenylethyl group attached to the guanidine moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethyl)guanidine is the Urokinase-type plasminogen activator . This protein plays a crucial role in the breakdown of blood clots, and its regulation is important in processes such as wound healing, tissue remodeling, and cancer metastasis .
Biochemical Pathways
Given its target, it is likely involved in the regulation ofplasminogen activation and related processes . This could have downstream effects on processes such as fibrinolysis, wound healing, and tissue remodeling.
Pharmacokinetics
It is known that the compound isnot metabolized . Information about its absorption, distribution, and excretion is currently unavailable .
Result of Action
Given its target, it may influence processes such as blood clot breakdown , wound healing , and tissue remodeling . It may also have implications in disease states such as cancer, where the regulation of urokinase-type plasminogen activator is often disrupted .
Action Environment
It is known that many drugs can be influenced by factors such as temperature, ph, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
1-(2-Phenylethyl)guanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the Hv1 proton channel by binding to the voltage-sensing domain from its intracellular side . This interaction involves specific residues such as aspartate 112, phenylalanine 150, serine 181, and arginine 211 . Additionally, this compound can affect the function of other biomolecules through electrostatic interactions and hydrogen bonding.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to increase cellular permeability and cause liposome leakage, particularly in human lung epithelial cells . This compound can disrupt cell membranes and reduce cell barrier function, leading to increased cellular permeability . Furthermore, it can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with specific cellular components.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For example, it inhibits the Hv1 proton channel by binding to the voltage-sensing domain, which regulates proton extrusion and pH homeostasis in cells . This inhibition can lead to changes in gene expression and cellular metabolism. Additionally, this compound can form hydrogen bonds and electrostatic interactions with other biomolecules, affecting their function and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound can degrade and lose its stability under certain conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been associated with increased cellular permeability and membrane disruption . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound can also affect metabolic flux and metabolite levels by influencing the activity of specific enzymes and cofactors . These interactions are essential for understanding the overall metabolic impact of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Studies have shown that it can be transported across the apical and basolateral membranes of human intestinal cells through different mechanisms . The compound’s localization and accumulation within cells can be influenced by its interactions with transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Phenylethyl)guanidine can be synthesized through several methods. One common approach involves the reaction of phenylethylamine with cyanoguanidine under specific conditions. The reaction typically requires heating and the presence of a suitable solvent to facilitate the formation of the desired product .
Another method involves the use of thiourea derivatives as guanidylating agents. This process involves the reaction of phenylethylamine with a thiourea derivative, followed by deprotection to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of transition metal catalysts has been explored to enhance the efficiency of the synthesis process . Additionally, the use of automated reactors and continuous flow systems can improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted phenylethylguanidine derivatives.
Scientific Research Applications
1-(2-Phenylethyl)guanidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenformin: A phenethyl biguanide derivative with similar structural features.
2-Guanidinobenzimidazole: A guanidine derivative known for its inhibitory effects on proton channels.
Guanidine: The parent compound with a wide range of applications in chemistry and biology.
Uniqueness
1-(2-Phenylethyl)guanidine is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2-phenylethyl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLNCUXOUHWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-69-2 | |
Record name | N-(2-Phenylethyl)guanidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=538-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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